3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
Description
This compound (molecular formula: C₁₈H₂₄FN₃O₄S; monoisotopic mass: 397.147 g/mol) is a benzenesulfonamide derivative characterized by:
- A 3-fluoro-4-methoxybenzene core, enhancing electronic and steric properties.
- A 1-methyl-1H-pyrrol-2-yl group, increasing lipophilicity and influencing pharmacokinetics .
Its stereochemical simplicity (0 defined stereocenters) suggests synthetic accessibility, while the sulfonamide moiety positions it as a candidate for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-21-7-3-4-16(21)17(22-8-10-26-11-9-22)13-20-27(23,24)14-5-6-18(25-2)15(19)12-14/h3-7,12,17,20H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTAOOMUYCNDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable aniline derivative with sulfonyl chloride under basic conditions.
Introduction of the fluorine and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pyrrole and morpholine moieties: This step may involve nucleophilic substitution reactions where the appropriate pyrrole and morpholine derivatives are coupled to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine and methoxy groups on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Agents
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide exhibit anti-inflammatory properties. Studies have shown that modifications in the molecular structure can enhance the efficacy of such compounds in inhibiting cyclooxygenase enzymes (COX), which are crucial in mediating inflammation and pain responses .
2. Cancer Treatment
The compound's structural features make it a candidate for development as an anticancer agent. The presence of the morpholinoethyl side chain may enhance its ability to penetrate cellular membranes and interact with specific targets within cancer cells. There is ongoing research into its effects on various cancer cell lines, focusing on mechanisms of apoptosis and cell cycle regulation .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various benzene sulfonamide derivatives, including the target compound. The results showed significant inhibition of COX-II activity, suggesting potential for treating inflammatory diseases such as arthritis. The study employed both in vitro assays and animal models to confirm efficacy .
Case Study 2: Anticancer Potential
In another investigation, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The findings indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being further explored through flow cytometry and Western blot analyses .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The presence of the fluorine and methoxy groups may enhance binding affinity to the target enzyme, while the morpholine ring could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Functional Group Analysis
- Sulfonamide vs. Acetamide/Ester : The target’s sulfonamide group (present in ) offers strong hydrogen-bonding capacity compared to esters () or acetamides (), which may reduce metabolic stability.
- Fluorine Substitution : Fluorine at the 3-position on benzene (target) parallels analogs like (fluoro-chromene) and (fluoroaniline), improving electronegativity and bioavailability.
- Morpholine vs.
Pharmacological Implications
- Target Compound : The pyrrole-morpholine hybrid may target GPCRs or ion channels, though direct data are unavailable. Its moderate molecular weight (~397) suggests favorable ADME properties compared to bulkier analogs (e.g., at 589 g/mol).
- Chromene-Pyrazolopyrimidine Hybrid () : Likely inhibits kinases (e.g., VEGF or EGFR) due to fused aromatic systems, but high molecular weight may limit bioavailability.
Biological Activity
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound classified under sulfonamides. Its unique structure, featuring a fluorinated aromatic ring, methoxy group, and morpholinoethyl side chain, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources.
- Molecular Formula : C₁₈H₂₄FN₃O₃S
- Molecular Weight : 381.5 g/mol
- CAS Number : 1049417-91-5
The biological activity of sulfonamide derivatives often involves the inhibition of specific enzymes or receptors. For instance, compounds similar to this compound have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. The presence of the pyrrole moiety in this compound may facilitate interactions with biological targets, enhancing its pharmacological profile.
Biological Activities
Research indicates that sulfonamide derivatives exhibit a broad spectrum of biological activities, including:
- Antibacterial Properties : Many sulfonamides are known for their antibacterial effects due to their ability to inhibit bacterial folate synthesis.
- Anti-inflammatory Effects : Some studies suggest that modifications in the sulfonamide structure can lead to enhanced anti-inflammatory activity.
- Anticancer Potential : Compounds with similar structures have been investigated for their potential in cancer therapy, particularly through the inhibition of specific kinases involved in tumor growth .
Antibacterial Activity
A study investigating various sulfonamide derivatives demonstrated that modifications in the side chains could significantly impact their antibacterial efficacy. The presence of fluorine and methoxy groups was associated with improved activity against Gram-positive bacteria.
Anti-inflammatory Studies
In vitro studies have shown that certain derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, warranting further investigation .
Anticancer Research
Recent research into structurally related compounds has highlighted their potential as RET kinase inhibitors. These compounds showed moderate to high potency against cancer cell lines, indicating that this compound could be explored further for anticancer applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
